molecular formula C₂₇H₃₁Cl₃N₆O₂ B560570 DMA trihydrochloride CAS No. 2095832-33-8

DMA trihydrochloride

Cat. No.: B560570
CAS No.: 2095832-33-8
M. Wt: 577.93
InChI Key: NJYXXGULZHPSHV-UHFFFAOYSA-N
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Description

DMA trihydrochloride, also known as 1,3-bis(4,5-dimethoxy-2-nitrophenyl)urea trihydrochloride, is a fluorescent compound with the chemical formula C27H29ClN6O2 and a molecular weight of 505.02 g/mol . It is a colorless crystalline solid that is soluble in water and some organic solvents. This compound is known for its applications in chemical and biological research, particularly as a fluorescent agent.

Mechanism of Action

Target of Action

DMA trihydrochloride is a fluorescent compound . It has been evaluated for its cytotoxicity against human tumor cell lines, which include the cervix carcinoma cell line (HeLa), breast carcinoma cell line (MCF7), and brain glioma cell line (U87) . Therefore, these cell lines can be considered as the primary targets of this compound.

Mode of Action

It has been observed that the compound exhibits cytotoxicity against certain human tumor cell lines This suggests that this compound may interact with these cells in a way that inhibits their growth or induces cell death

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetic properties of this compound and their impact on its bioavailability.

Result of Action

The primary observed result of this compound’s action is its cytotoxic effect on certain human tumor cell lines . This suggests that the compound may have potential applications in cancer therapy.

Preparation Methods

DMA trihydrochloride can be synthesized through the reaction of dimethylaminoethanol with hydrochloric acid under acidic conditions . The reaction typically involves the following steps:

    Reaction: Dimethylaminoethanol is reacted with hydrochloric acid to form the trihydrochloride salt.

    Crystallization: The resulting trihydrochloride salt is then crystallized from the reaction mixture.

    Purification: The crystallized product is filtered and washed to obtain pure this compound.

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity and yield.

Chemical Reactions Analysis

DMA trihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include nitro derivatives, amino derivatives, and substituted urea compounds.

Scientific Research Applications

DMA trihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

DMA trihydrochloride can be compared with other similar fluorescent compounds, such as:

The uniqueness of this compound lies in its specific fluorescent properties and its potential cytotoxic effects on cancer cells, making it a valuable tool in both chemical and biological research.

Biological Activity

Dimethylamine trihydrochloride (DMA trihydrochloride) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a derivative of dimethylamine, which is known for its involvement in numerous biochemical pathways. Its structure allows for interactions with various biological targets, making it a candidate for multiple therapeutic applications, including antimicrobial, anticancer, and analgesic properties .

Pharmacological Activities

  • Antimicrobial Activity : DMA derivatives have demonstrated significant antimicrobial properties. They are effective against a range of bacterial infections, suggesting their potential use in treating infectious diseases .
  • Anticancer Properties : Research indicates that DMA compounds can modulate pathways involved in tumor growth and metastasis. For instance, studies have shown that certain DMA derivatives induce apoptosis and autophagy in cancer cells, highlighting their potential as anticancer agents .
  • Radioprotection : A notable study evaluated the radioprotective effects of DMA in a mouse model bearing Ehrlich ascites tumors. The compound was shown to selectively protect normal tissues from radiation damage while maintaining tumoricidal effects, achieving a dose-reduction factor of 1.28 .
  • Analgesic Effects : Some DMA derivatives exhibit analgesic properties, making them candidates for pain management therapies. Their efficacy in pain relief has been attributed to their ability to modulate pain pathways .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cellular Uptake : DMA derivatives often enter cells via specific transporters, such as polyamine transporters, which facilitate their accumulation in target tissues .
  • Induction of Apoptosis and Autophagy : Certain studies have shown that DMA compounds can trigger apoptotic pathways and autophagy in cancer cells, leading to cell death and reduced tumor viability .
  • Free Radical Scavenging : DMA has been identified as a free radical scavenger, which contributes to its radioprotective properties by mitigating oxidative stress induced by radiation exposure .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis and autophagy in cancer cells
RadioprotectionProtects normal tissues from radiation damage without affecting tumors
AnalgesicModulates pain pathways for effective pain relief

Case Study: Radioprotection in Mice

A study conducted on mice with Ehrlich ascites tumors demonstrated that administering this compound before radiation exposure significantly reduced morbidity associated with radiation therapy. The study reported an LD50 greater than 2000 mg/kg body weight, indicating a high safety margin for the compound. Histopathological analyses showed no significant adverse effects on organ function following treatment with DMA .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O2.3ClH/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3;;;/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYXXGULZHPSHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31Cl3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.